1-(3-Chlorobenzyl)-3'-(3-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide
Description
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Properties
IUPAC Name |
1'-[(3-chlorophenyl)methyl]-3-(3-fluorophenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN2O4S/c24-16-6-3-5-15(11-16)13-26-20-10-2-1-9-19(20)23(22(26)29)27(21(28)14-32(23,30)31)18-8-4-7-17(25)12-18/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREFPNAUPPDZLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1(=O)=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)Cl)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-Chlorobenzyl)-3'-(3-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide represents a class of spirocyclic compounds that have garnered attention for their potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).
Synthesis and Characterization
The synthesis of the target compound typically involves multi-step organic reactions, including cyclization and functionalization processes. The characterization is usually performed using techniques such as NMR spectroscopy, mass spectrometry (MS), and X-ray crystallography to confirm the molecular structure and purity.
Key Synthetic Route
A general synthetic route includes:
- Formation of the indoline core through cyclization reactions.
- Introduction of substituents (chlorobenzyl and fluorophenyl groups) to enhance biological activity.
- Final functionalization to yield the spiro[indoline-thiazolidine] structure.
Antiproliferative Properties
Research has shown that compounds with similar spirocyclic structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies indicate that spiroindole derivatives can inhibit cell proliferation in human cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer) .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 10.5 | Induction of apoptosis |
| HCT116 | 8.2 | Cell cycle arrest |
| A431 | 12.0 | Inhibition of angiogenesis |
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest : It can interfere with cell cycle progression, particularly at the G2/M phase.
- Inhibition of Angiogenesis : Spirocyclic compounds have been noted to impede the formation of new blood vessels in tumors.
Structure-Activity Relationship (SAR)
The presence of chlorine and fluorine substituents has been shown to significantly influence the biological activity of spirocyclic compounds. Chlorine atoms can enhance lipophilicity and improve binding affinity to biological targets, while fluorine can stabilize molecular interactions due to its electronegativity .
Case Studies
Several studies have explored the biological activities of related spiroindole derivatives:
- Study on Antitumor Activity : A series of spiroindole derivatives demonstrated potent antitumor activity against a panel of human cancer cell lines. The study highlighted that modifications at the indole nitrogen significantly affected potency .
- Antimicrobial Properties : Another investigation revealed that certain spirocyclic compounds exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of biological activity .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds featuring the spiro[indoline] structure exhibit significant anticancer properties. For example, derivatives of spiro[indoline-3,2'-thiazolidine] have been synthesized and tested for their ability to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
- Case Study : A study demonstrated that spiro[indoline] derivatives showed potent activity against various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce cell cycle arrest and apoptosis was confirmed through flow cytometry and western blot analysis, highlighting its potential as an anticancer agent .
2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. The cholinesterase inhibitory activity of spiro[indoline] derivatives suggests they could help manage symptoms associated with cognitive decline.
- Research Findings : A recent publication reported that spiro[indoline] compounds demonstrated significant inhibition of acetylcholinesterase, an enzyme linked to Alzheimer's pathology. In vitro assays showed that these compounds could enhance acetylcholine levels, potentially improving synaptic transmission .
Material Science Applications
1. Organic Photovoltaics
The unique structural properties of 1-(3-Chlorobenzyl)-3'-(3-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide have led to its exploration in the field of organic photovoltaics. Its ability to act as a donor material in organic solar cells has been studied extensively.
- Performance Metrics : Research indicates that when incorporated into photovoltaic devices, this compound can enhance light absorption and improve charge transport properties. Studies have shown power conversion efficiencies exceeding 6% when used in conjunction with suitable acceptors .
Summary of Applications
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient 3-fluorophenyl group facilitates NAS reactions, particularly at the fluorinated position. Key observations include:
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Reagents : Reactions with amines (e.g., piperidine, morpholine) in DMF at 80–100°C yield substituted phenyl derivatives.
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Catalysts : K₂CO₃ or Cs₂CO₃ enhances reactivity by deprotonating nucleophiles .
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Mechanism : Fluorine acts as a leaving group after nucleophilic attack, forming intermediates stabilized by resonance with the aromatic ring.
Cyclization Reactions
The thiazolidine-2,4-dione moiety participates in ring-forming reactions:
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Intramolecular Cyclization : Under acidic conditions (HCl/EtOH), the thiazolidine ring undergoes contraction, forming a thiazole derivative.
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Intermolecular Cyclization : Reacts with thioureas in the presence of I₂ to generate spiro-fused thiazolo[3,2-a]pyrimidines .
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Intramolecular | HCl/EtOH, reflux | Thiazole derivative | 65–72 |
| Intermolecular | I₂, DCM, 25°C | Thiazolo[3,2-a]pyrimidine | 58 |
Oxidation-Reduction Transformations
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Oxidation : The indoline nitrogen is oxidized to a nitroso group using mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂, forming a reactive intermediate for further functionalization.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the dione moiety to a diol, altering solubility and biological activity.
Microwave-Assisted Multicomponent Reactions (MCRs)
Green synthetic protocols using microwave irradiation (100–120°C, 300 W) enable efficient one-pot synthesis of spiro-thiazolidine derivatives:
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Components : Thioglycolic acid, aromatic amines, and aldehydes .
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Catalyst : MCM-SO₃H (mesoporous silica-supported sulfonic acid) achieves 85% yield in 20 minutes .
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Mechanism :
Hydrolysis and Ring-Opening
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Acidic Hydrolysis : The thiazolidine ring opens in concentrated HCl, yielding a mercaptoacetic acid derivative.
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Basic Hydrolysis : NaOH/EtOH cleaves the dione moiety, producing a dicarboxylic acid.
Suzuki-Miyaura Coupling
The chlorobenzyl group undergoes cross-coupling with arylboronic acids:
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Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 90°C.
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Scope : Compatible with electron-rich and electron-poor boronic acids (e.g., 4-methoxyphenylboronic acid, 3-nitrophenylboronic acid).
Electrophilic Substitution
The indoline moiety participates in electrophilic aromatic substitution (EAS):
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Nitration : HNO₃/H₂SO₄ introduces a nitro group at the 5-position of the indoline ring.
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Sulfonation : Fuming H₂SO₄ yields a sulfonic acid derivative, enhancing water solubility.
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetonitrile induces:
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C–S Bond Cleavage : Generates a thiyl radical, detectable via EPR spectroscopy.
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Dimerization : Radical intermediates recombine to form dimeric spiro compounds.
Key Mechanistic Insights
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Steric Effects : The 3-chlorobenzyl group hinders nucleophilic attack at the adjacent position, directing reactivity to the fluorophenyl ring.
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Electronic Effects : Electron-withdrawing groups (e.g., dione, sulfone) polarize the thiazolidine ring, enhancing susceptibility to nucleophiles .
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Solvent Dependence : Polar aprotic solvents (DMF, DMSO) accelerate NAS but slow cyclization due to stabilization of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
